molecular formula C23H17ClN2O4 B11701712 ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate

ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate

Cat. No.: B11701712
M. Wt: 420.8 g/mol
InChI Key: KXZNPOHPNPVSJJ-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyanoprop-2-enamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Formation of the Cyanoprop-2-enamido Group: This involves the reaction of a suitable nitrile with an appropriate amine under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the cyanoprop-2-enamido group are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(5-CHLOROCARBONYL-2-FURYL)BENZOATE: Similar in structure but with a chlorocarbonyl group instead of a cyanoprop-2-enamido group.

    5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Contains a chlorophenyl group and is used in antiviral research.

Uniqueness

ETHYL 4-[(2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENAMIDO]BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C23H17ClN2O4

Molecular Weight

420.8 g/mol

IUPAC Name

ethyl 4-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-5-9-19(10-6-16)26-22(27)17(14-25)13-20-11-12-21(30-20)15-3-7-18(24)8-4-15/h3-13H,2H2,1H3,(H,26,27)/b17-13+

InChI Key

KXZNPOHPNPVSJJ-GHRIWEEISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.